2,4-Dichloro-5-(trichloromethyl)pyrimidine
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2,4-dichloro-5-(trichloromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl5N2/c6-3-2(5(8,9)10)1-11-4(7)12-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGNCJJTENOVMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl5N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 2,4 Dichloro 5 Trichloromethyl Pyrimidine
Chlorination Routes
Chlorination represents a primary strategy for the synthesis of various halogenated heterocyclic compounds. However, the application of these routes to the specified pyridine (B92270) precursors for the synthesis of 2,4-Dichloro-5-(trichloromethyl)pyrimidine is not supported by available chemical data.
Liquid-Phase Chlorination with Catalytic Systems
Liquid-phase chlorination is a common industrial method for producing chlorinated organic compounds. This process often involves bubbling chlorine gas through a solution of the substrate, typically in the presence of a catalyst to enhance reaction rate and selectivity.
Synthesis from 2-Chloro-5-methylpyridine Precursors
The scientific literature does not describe a method for the synthesis of this compound from 2-Chloro-5-methylpyridine. Chemical principles dictate that chlorination of a pyridine derivative will result in the substitution of hydrogen atoms on the pyridine ring or the methyl group, rather than a ring transformation to a pyrimidine (B1678525).
Research has shown that the liquid-phase chlorination of 2-Chloro-5-methylpyridine primarily yields 2-chloro-5-(trichloromethyl)pyridine. googleapis.comgoogle.com This reaction involves the exhaustive chlorination of the methyl side chain, typically initiated by a free radical initiator. googleapis.comgoogle.com Further chlorination of the pyridine ring can occur under more strenuous conditions to yield products like 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059). nih.gov
Influence of Catalysts (e.g., Iron(III) Chloride, Aluminum Chloride) and Reaction Parameters
While no data exists for the catalytic synthesis of this compound from pyridine precursors, the influence of Lewis acid catalysts like Iron(III) Chloride (FeCl₃) is well-documented in the chlorination of various pyridine compounds. These catalysts are employed to facilitate electrophilic substitution on the pyridine ring.
In the synthesis of chlorinated pyridines, Iron(III) Chloride has been shown to be an effective catalyst. patsnap.comalfa-chemical.com For instance, in the chlorination of 2-chloro-5-trifluoromethylpyridine, ferric chloride is used at elevated temperatures (150-170 °C) to introduce a second chlorine atom onto the ring. alfa-chemical.com The reaction parameters are critical and include temperature, reaction time, and the molar ratio of the chlorinating agent to the substrate. The choice of solvent can also influence the reaction's outcome and selectivity.
The table below summarizes representative conditions for the chlorination of a pyridine precursor, highlighting that the product is a chlorinated pyridine, not a pyrimidine.
| Precursor | Catalyst | Chlorinating Agent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Pyridone | Iron(III) Chloride | Chlorine, Phosgene (B1210022) | 20°C then 110°C | 2-Chloro-5-methylpyridine | 91.6% | patsnap.com |
| Pyridone | Iron(III) Chloride | Chlorine, Phosgene | 20°C then 110°C | 2,3-Dichloro-5-methylpyridine | 8.1% | patsnap.com |
Gas-Phase Chlorination in Continuous Flow Reactors
Gas-phase chlorination is another significant industrial technique, particularly for high-volume production. This method involves passing the vaporized substrate along with chlorine gas over a heated catalyst bed in a continuous flow reactor.
Preparation from 3-Methylpyridine (B133936) Precursors
There are no documented methods for the preparation of this compound from 3-Methylpyridine precursors via gas-phase chlorination. The reaction of 3-Methylpyridine with chlorine in the vapor phase leads to a mixture of chlorinated pyridine derivatives. google.com The distribution of products, such as 2-chloro-5-(trichloromethyl)-pyridine and 2-chloro-3-(trichloromethyl)-pyridine, is dependent on the reaction conditions, including temperature and the molar ratio of chlorine to the substrate. google.com
Application of Heterogeneous Catalytic Systems (e.g., Silicon Dioxide-Aluminum Oxide-Chromic Oxide)
Heterogeneous catalysts are crucial for gas-phase reactions, providing active sites for the reaction to occur and influencing the selectivity of the transformation. While specific data for the synthesis of the target pyrimidine compound is absent, the use of catalysts in the gas-phase chlorination of 3-methylpyridine is known. Catalytic systems can include metal oxides or halides supported on inorganic materials like silica (B1680970) or alumina. google.com These supports offer high surface area and thermal stability, which are essential for continuous gas-phase processes. The reaction temperature is a key parameter, typically ranging from 250°C to 400°C for the chlorination of 3-methylpyridine. google.com
The following table presents data from a study on the gas-phase chlorination of 3-methylpyridine, demonstrating the formation of chlorinated pyridine products.
| Precursor | Catalyst Support | Temperature | Key Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Methylpyridine | Microspheroidal Silica | 368°C | 2-Chloro-5-(trichloromethyl)pyridine | 33 mole % | google.com |
High-Temperature Autoclave Reactions
High-temperature reactions conducted in a sealed autoclave are employed for transformations that require significant energy input to overcome activation barriers, such as certain aromatic substitutions and rearrangements.
While the direct conversion of nicotinic acid (a pyridine derivative) to a pyrimidine ring is not a standard transformation, analogous high-temperature autoclave processes demonstrate the drastic conditions required to achieve exhaustive chlorination and rearrangement of aromatic systems. For instance, the synthesis of the related compound 2,3-dichloro-5-(trichloromethyl)pyridine from nicotinic acid highlights the severe conditions necessary. In this process, nicotinic acid is heated with a powerful chlorinating agent like phosphorus pentachloride in a sealed autoclave.
The reaction proceeds at temperatures exceeding 200°C, leading to a significant increase in internal pressure. An exothermic event is often observed, rapidly increasing both temperature and pressure within the vessel. These conditions facilitate decarboxylation, ring chlorination, and chlorination of the resulting methyl group. Though this example yields a pyridine, it illustrates a potential, albeit extreme, synthetic strategy for forcing the formation of polychlorinated heterocyclic compounds like this compound from simple, stable aromatic acids.
| Parameter | Value |
| Starting Material | Nicotinic Acid |
| Reagent | Phosphorus pentachloride |
| Vessel | PTFE-lined Autoclave |
| Temperature | 210°C |
| Reaction Time | 14 hours |
| Max Pressure | 37 Bar |
| Product (Analogous) | 2,3-dichloro-5-(trichloromethyl)pyridine |
Stepwise Chlorination Approaches
A more common and controlled method for synthesizing this compound involves a two-step chlorination sequence starting from a readily available pyrimidine precursor, such as thymine (B56734) (5-methyluracil).
The first step is the conversion of the dihydroxy pyrimidine (uracil) tautomer into the corresponding dichloropyrimidine. Thymine is treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine or its salt, which acts as a catalyst and acid scavenger. The reaction replaces the hydroxyl groups at the C2 and C4 positions of the pyrimidine ring with chlorine atoms. A patented procedure reports a high yield for this conversion by heating a mixture of thymine, triethylamine (B128534) hydrochloride, and phosphorus oxychloride. google.com An alternative laboratory preparation involves refluxing 5-methyluracil in phosphorus oxychloride to achieve the desired product. chemicalbook.com
| Method | Reagents | Temperature | Time | Yield | Reference |
| Patented Process | Thymine, POCl₃, PCl₅, Triethylamine HCl | 50-110°C | 4 hours | 91.5% | google.com |
| Lab Preparation | 5-Methyluracil, Phosphorochloridic acid | Reflux | 3 hours | 48% | chemicalbook.com |
The second step involves the exhaustive chlorination of the methyl group at the C5 position. This transformation from a methyl (-CH₃) to a trichloromethyl (-CCl₃) group is typically achieved through a free-radical halogenation mechanism under drastic conditions. This requires a radical initiator, such as UV light or high temperatures, to generate chlorine radicals from a chlorine source.
While specific documentation for this reaction on 2,4-dichloro-5-methylpyrimidine (B13550) is sparse, a well-established precedent exists in pyridine chemistry. The synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine is accomplished by the liquid-phase chlorination of 2-chloro-5-methylpyridine. nih.gov This analogous process demonstrates that a methyl group on a chlorinated heterocyclic ring can be successfully converted to a trichloromethyl group under harsh chlorination conditions, a strategy directly applicable to the synthesis of the target pyrimidine. nih.gov
Alternative Synthetic Strategies
Modern organic synthesis provides alternative routes to complex heterocyclic systems that can incorporate required functional groups during the ring-forming process itself, rather than through subsequent modifications.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all reactants, offer an efficient pathway to complex molecules. acs.org Similarly, cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for constructing six-membered rings. cem.comacsgcipr.org These strategies can be adapted to synthesize halogenated pyrimidines by using halogen-containing building blocks from the outset.
Several approaches exist for building the pyrimidine ring:
Condensation of Imidoyl Chlorides: Patented methods describe the synthesis of chlorinated pyrimidines through the cross-condensation of two different imidoyl chloride compounds in the presence of phosgene or a similar reagent. google.comgoogle.com By choosing appropriate R-groups on the imidoyl chloride precursors, various substitution patterns can be achieved.
[3+3] Cycloaddition: One-pot methodologies have been developed to synthesize halogenated pyrimidine derivatives through the three-component reaction of building blocks like amino pyrazoles, enaminones, and sodium halides, promoted by an oxidizing agent. nih.gov
Inverse Electron Demand Diels-Alder (IEDDA) Reactions: This type of cycloaddition is particularly useful for synthesizing nitrogen-containing heterocycles. An electron-poor diene, such as a 1,2,4-triazine, can react with an electron-rich dienophile to form a bicyclic intermediate that then undergoes a retro-Diels-Alder reaction, extruding a stable molecule (like N₂) to yield the aromatic pyrimidine ring. acsgcipr.org By using halogenated dienophiles, this method could potentially install the required chlorine atoms during ring formation.
These alternative strategies provide versatile and often more atom-economical routes to functionalized pyrimidines, avoiding the harsh reagents and conditions sometimes required in stepwise functional group interconversions. acsgcipr.orgnih.gov
Acylation/Cyclization-Chlorination Processes for Related Trichloromethylpyrimidine Precursors
The synthesis of this compound can be achieved through the chlorination of a pre-existing pyrimidine ring system. One documented approach involves the exhaustive chlorination of a methyl group already present at the 5-position of a dichloropyrimidine precursor. This method highlights a chlorination process that leads to the desired trichloromethyl group.
A key intermediate in this synthesis is 2,4-dichloro-5-methylpyrimidine, which can be prepared from thymine. The subsequent step involves the radical chlorination of the methyl group to form the trichloromethyl group. google.com
Detailed research findings indicate that 2,4-dichloro-5-methylpyrimidine can be converted to this compound by introducing chlorine gas under high-temperature conditions and irradiation. The reaction is typically carried out until gas chromatographic analysis confirms the formation of the desired product. The final product can then be isolated and purified by distillation. google.com
The following table summarizes the experimental conditions for the chlorination of 2,4-dichloro-5-methylpyrimidine:
Table 1: Experimental Conditions for the Synthesis of this compound
| Parameter | Value |
| Starting Material | 2,4-dichloro-5-methylpyrimidine |
| Reagent | Chlorine (gas) |
| Irradiation | Tungsten (W) lamp |
| Temperature | Gradually increased up to 230°C |
| Reaction Time | Approximately 35 hours |
| Product Isolation | Distillation |
| Boiling Point | 80-82°C at 0.08 mbar |
| Refractive Index (nD20) | 1.5903 |
This synthetic route provides a clear example of a chlorination process to generate the trichloromethyl group on a pyrimidine ring, which is a crucial step in obtaining the target compound, this compound. google.com While this specific example focuses on the chlorination of a pre-formed pyrimidine, other general methods for constructing the pyrimidine ring itself often involve the condensation of a three-carbon fragment with an amidine, urea, or guanidine (B92328) derivative. bu.edu.eg In the broader context of pyrimidine synthesis, acylation and cyclization are fundamental steps to create the core heterocyclic structure which can then be subjected to further functionalization, such as the chlorination described here.
Iii. Chemical Reactivity and Transformation of 2,4 Dichloro 5 Trichloromethyl Pyrimidine
Nucleophilic Substitution Reactions (SNAr) on the Pyrimidine (B1678525) Core
The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of three halogen substituents, renders 2,4-dichloro-5-(trichloromethyl)pyrimidine highly susceptible to nucleophilic aromatic substitution (SNAr). This class of reactions is fundamental to the functionalization of this heterocyclic system, allowing for the introduction of a wide array of substituents.
Regioselectivity of Chlorine Atom Displacements (C-2 vs. C-4 Positions)
A critical aspect of the SNAr on this compound is the regioselectivity of the nucleophilic attack, as the two chlorine atoms at the C-2 and C-4 positions are not equally reactive. Generally, in 2,4-dichloropyrimidines, the C-4 position is more susceptible to nucleophilic attack than the C-2 position. This preference is attributed to the greater ability of the para-positioned nitrogen atom (N-1) to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.
The regiochemical outcome of nucleophilic substitution is profoundly influenced by the electronic properties of other substituents on the pyrimidine ring. The trichloromethyl group (-CCl₃) at the C-5 position of this compound plays a pivotal role in dictating the regioselectivity. As a potent electron-withdrawing group, the -CCl₃ substituent further deactivates the pyrimidine ring towards electrophilic attack and, more importantly, enhances its reactivity towards nucleophiles. This deactivation is not uniform across the ring, and it significantly influences the relative reactivity of the C-2 and C-4 positions.
The stereoelectronic effects of substituents are paramount in determining the site of nucleophilic attack. Electron-withdrawing groups, such as the trichloromethyl group at C-5, generally direct nucleophilic attack to the C-4 position in 2,4-dichloropyrimidines. This is because the electron-withdrawing nature of the C-5 substituent enhances the electrophilicity of the adjacent C-4 and C-6 positions. In the context of this compound, the -CCl₃ group strongly activates the C-4 position for nucleophilic displacement.
Conversely, the presence of electron-donating groups at other positions on the pyrimidine ring can alter this regioselectivity, sometimes favoring substitution at the C-2 position. However, for the specific compound , the powerful electron-withdrawing character of the trichloromethyl group dominates, reinforcing the inherent preference for C-4 substitution with a wide range of nucleophiles.
A notable exception to the general C-4 selectivity is observed in the reactions of 5-substituted-2,4-dichloropyrimidines with tertiary amine nucleophiles. Research has shown that when an electron-withdrawing substituent is present at the C-5 position, tertiary amines exhibit excellent selectivity for the C-2 position. This reversal in regioselectivity is a significant synthetic tool. The reaction proceeds through an initial attack of the tertiary amine at the C-2 position, followed by an in situ N-dealkylation of the resulting quaternary ammonium (B1175870) intermediate. This process formally achieves the substitution of the C-2 chlorine with a secondary amine. This unique reactivity provides a practical and efficient route to 2-substituted aminopyrimidines, which are otherwise challenging to synthesize directly due to the preferential C-4 attack by primary and secondary amines.
Versatility with Various Nucleophiles (e.g., Amines, Thiols, Azides, Alkoxides)
This compound serves as a versatile precursor for a diverse range of substituted pyrimidines through its reactions with various nucleophiles. sciprofiles.comthieme.de The high reactivity of the chlorine atoms allows for their displacement by a broad spectrum of nucleophilic agents.
| Nucleophile Type | General Reactivity |
| Amines | Primary and secondary amines readily displace the C-4 chlorine to form 4-aminopyrimidine (B60600) derivatives. As mentioned, tertiary amines can be used for selective C-2 substitution. |
| Thiols | Thiolates (RS⁻) are effective nucleophiles for the substitution of the chloro groups, leading to the formation of thioether derivatives. |
| Azides | The azide (B81097) ion (N₃⁻) can be introduced to the pyrimidine ring via nucleophilic substitution, providing access to azidopyrimidines, which are valuable intermediates for the synthesis of triazoles and other nitrogen-containing heterocycles. |
| Alkoxides | Alkoxides (RO⁻) react to displace the chlorine atoms, yielding alkoxy-substituted pyrimidines. |
The sequential displacement of the two chlorine atoms is also possible by controlling the reaction conditions and the stoichiometry of the nucleophile. This allows for the synthesis of unsymmetrically disubstituted pyrimidines.
Mechanistic Insights into Nucleophilic Aromatic Substitution in Dichloropyrimidines
The nucleophilic aromatic substitution reactions of 2,4-dichloropyrimidines proceed through a well-established two-step addition-elimination mechanism.
Addition of the Nucleophile: The reaction is initiated by the attack of the nucleophile on one of the carbon atoms bearing a chlorine atom (typically C-4). This leads to the formation of a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is negatively charged and resonance-stabilized, with the charge delocalized over the pyrimidine ring and, in particular, onto the electronegative nitrogen atoms.
Elimination of the Leaving Group: In the second step, the aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion (the leaving group) from the Meisenheimer complex. This step is typically fast.
Computational Studies and Frontier Molecular Orbital Theory (LUMO, LUMO Maps, Transition State Analysis)
The reactivity of this compound, particularly in nucleophilic aromatic substitution (SNAr) reactions, can be rationalized using Frontier Molecular Orbital (FMO) theory. This theory posits that the interaction between the Highest Occupied Molecular Orbital (HOMO) of a nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of an electrophile governs the reaction pathway. For electrophiles like dichloropyrimidines, the energy and spatial distribution of the LUMO are critical in predicting regioselectivity.
Computational quantum mechanics (QM) analyses of 2,4-dichloropyrimidines with various substituents at the C-5 position provide significant insights. While nucleophilic attack on 2,4-dichloropyrimidines generally occurs at the C-4 position, the presence of a bulky 5-trichloromethyl group dramatically alters this selectivity. The LUMO for the 5-CCl₃ derivative possesses lobes on both the C-2 and C-4 carbons, indicating that both positions are electronically susceptible to nucleophilic attack. However, the substantial steric hindrance imposed by the trichloromethyl group significantly impedes the approach of a nucleophile to the C-4 position. Consequently, nucleophilic substitution occurs selectively at the C-2 position.
This steric effect is a dominant factor in the reactivity of the title compound. The energy gap between the LUMO and the next lowest unoccupied orbital (LUMO+1) for the 5-CCl₃ substituted dichloropyrimidine is within the normal range, meaning the reactivity can be adequately explained by analyzing the LUMO alone. This contrasts with other 5-substituted pyrimidines, such as the 5-CF₃ analogue, where the LUMO and LUMO+1 are closer in energy, and both orbitals must be considered to explain the observed mixture of C-2 and C-4 substitution products.
| 5-Substituent | LUMO Energy (eV) | LUMO+1 Energy (eV) | ΔE (LUMO+1 - LUMO) | Observed Selectivity |
| -CCl₃ | -1.75 | -0.90 | 0.85 | C-2 |
| -CF₃ | -1.57 | -1.41 | 0.16 | C-2 / C-4 (1:1 mixture) |
| -Br | -1.33 | -0.52 | 0.81 | C-4 |
| -Cl | -1.32 | -0.49 | 0.83 | C-4 |
| -CH₃ | -1.18 | -0.27 | 0.91 | C-4 |
Data derived from computational analyses of substituted 2,4-dichloropyrimidines.
LUMO Maps, which superimpose the LUMO lobes with the electron density map of the molecule, provide a quantitative comparison of the accessibility of different sites to nucleophilic attack. While specific LUMO maps for the 5-trichloromethyl derivative are not detailed, the principle illustrates that even if C-4 were electronically favorable, its steric inaccessibility would render it kinetically disfavored for substitution.
Transformations of the Trichloromethyl Group
The trichloromethyl group at the C-5 position is a key functional handle that can undergo a range of transformations.
Oxidative Conversions (e.g., to Carboxylic Acid Equivalents)
The conversion of a trichloromethyl group on an aromatic or heteroaromatic ring to a carboxylic acid is a known oxidative hydrolysis transformation. This typically requires harsh conditions, such as treatment with strong acids (e.g., sulfuric acid) or bases. For this compound, this would theoretically yield 2,4-dichloro-pyrimidine-5-carboxylic acid. However, specific documented examples of this direct conversion on the title compound are scarce in the surveyed literature. The reverse reaction, converting a heteroaromatic carboxylic acid to a trichloromethyl group using reagents like phenylphosphonous dichloride, phosphorus trichloride, and chlorine, has been described, indicating the stability of the trichloromethyl group under certain conditions. google.com
Reductive Modifications to Less Chlorinated Derivatives
The trichloromethyl group can be selectively reduced to a dichloromethyl group. A mild and chemoselective method for this transformation involves the use of triphenylphosphine (B44618) in methanol, following a modified Appel's reaction protocol. This reaction proceeds under neutral conditions and is tolerant of other functional groups, making it a valuable tool for modifying trichloromethyl-substituted heterocyclic compounds without affecting other reactive sites like the chloro-substituents on the pyrimidine ring.
Catalytic hydrogenation is another potential, albeit more powerful, method for reduction. Depending on the conditions and catalyst used (e.g., palladium, platinum, or nickel), this could potentially reduce the trichloromethyl group and may also affect the chloro substituents on the ring or the aromaticity of the pyrimidine itself under harsh conditions.
Derivatization to Other Carbon-Functionalities (e.g., Acetals, Arylthiomethyl Derivatives)
The trichloromethyl group can be derivatized into other functionalities. For instance, studies on related trichloromethyl-substituted pyrimidine N-oxides have shown that the -CCl₃ group can be transformed into an arylthiomethyl group. thieme.de This reaction typically involves nucleophilic substitution where a thiolate anion displaces two of the chlorine atoms. A plausible pathway involves the initial loss of a chloride ion to form a dichloromethyl cation, which is then attacked by the thiol. A subsequent substitution or rearrangement would lead to the final arylthiomethyl product. This suggests that this compound could react with aryl thiols to form 2,4-dichloro-5-(arylthiomethyl)pyrimidine derivatives.
Chlorine/Fluorine Exchange for Trifluoromethyl Group Formation
One of the most significant transformations of the trichloromethyl group is its conversion to the trifluoromethyl (-CF₃) group. This halogen exchange reaction (HALEX) is of great industrial importance, as the trifluoromethyl substituent can profoundly alter a molecule's biological and physical properties.
This transformation is commonly achieved via the Swarts reaction or similar fluorination protocols. Typical reagents include antimony trifluoride (SbF₃), often with a catalytic amount of an antimony(V) salt like SbCl₅, or anhydrous hydrogen fluoride (B91410) (HF). The reaction involves the stepwise exchange of chlorine atoms for fluorine. The ease of this exchange decreases in the order -CCl₃ > -CHCl₂ > -CH₂Cl.
For heteroaromatic compounds, this fluorination can be performed in either the liquid or vapor phase. For example, the analogous compound 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) is converted to its trifluoromethyl derivative by vapor-phase fluorination. These methods are directly applicable to the synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786) from this compound.
| Transformation | Reagent(s) | Product Group |
| Reductive Modification | Triphenylphosphine / Methanol | Dichloromethyl (-CHCl₂) |
| Derivatization | Aryl Thiol (ArSH) | Arylthiomethyl (-SCH₂Ar) |
| Halogen Exchange | SbF₃ / SbCl₅ or HF | Trifluoromethyl (-CF₃) |
Other Significant Reaction Pathways
Beyond transformations of the trichloromethyl group, the pyrimidine ring itself is highly reactive. The most prominent reaction pathway for this compound is nucleophilic aromatic substitution (SNAr) at the C-2 and C-4 positions. The pyrimidine ring is electron-deficient, which facilitates attack by nucleophiles.
As established by computational studies, the regioselectivity of this reaction is controlled by the steric bulk of the 5-trichloromethyl group. While electronic factors typically make the C-4 position of 2,4-dichloropyrimidines more susceptible to nucleophilic attack, the steric hindrance at this position in the title compound directs nucleophiles to the C-2 position. This C-2 selectivity is a defining characteristic of the molecule's reactivity and provides a route to a wide variety of 2-substituted-4-chloro-5-(trichloromethyl)pyrimidine derivatives, which are valuable intermediates in organic synthesis.
Electrophilic Aromatic Substitution Considerations on the Pyrimidine Ring
The pyrimidine ring is an inherently electron-deficient, or π-deficient, heterocyclic system due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the ring carbons. researchgate.net This characteristic makes the pyrimidine nucleus generally resistant to electrophilic aromatic substitution (EAS), a reaction that typically requires an electron-rich aromatic system to proceed efficiently. researchgate.net
In the specific case of this compound, the ring is further and significantly deactivated by the strong electron-withdrawing inductive effects of three halogen-containing substituents: two chlorine atoms at the C-2 and C-4 positions and a trichloromethyl group at the C-5 position. These groups intensify the electron-deficient nature of the pyrimidine core, rendering it exceptionally unreactive toward attack by electrophiles. Consequently, electrophilic aromatic substitution is not considered a viable synthetic strategy for the functionalization of this compound under standard conditions. Successful electrophilic substitution on a pyrimidine ring typically necessitates the presence of two or three activating, electron-donating groups to overcome the intrinsic lack of reactivity, which are absent in this molecule. researchgate.net
Radical Chlorination Strategies for Side Chain Introduction
The introduction of the trichloromethyl side chain at the C-5 position of the 2,4-dichloropyrimidine (B19661) scaffold is typically achieved through the exhaustive radical chlorination of its methyl-substituted precursor, 2,4-dichloro-5-methylpyrimidine (B13550). chemicalbook.com This transformation does not introduce a new carbon group to the ring but rather modifies an existing one via a free-radical chain reaction.
The process is generally initiated by ultraviolet (UV) light or a chemical radical initiator, which generates chlorine radicals from chlorine gas (Cl₂). The reaction proceeds through a well-established chain mechanism involving propagation steps where a chlorine radical abstracts a hydrogen atom from the methyl group, followed by the reaction of the resulting methyl radical with another molecule of Cl₂. This sequence repeats until all three hydrogen atoms are substituted by chlorine atoms.
While direct documentation for the chlorination of 2,4-dichloro-5-methylpyrimidine is specific, the industrial synthesis of analogous compounds, such as 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP), provides a clear precedent for this type of transformation. google.comgoogle.com In these processes, a methyl-substituted chloro-pyridine is treated with chlorine gas under conditions that promote radical formation to yield the corresponding trichloromethyl derivative. google.comgoogle.com
| Starting Material | Reagents & Conditions | Product | Notes |
|---|---|---|---|
| 2-Chloro-5-methylpyridine | Cl₂, UV light or heat | 2-Chloro-5-(trichloromethyl)pyridine | A standard industrial process for creating the CCl₃ group on a heterocyclic ring. google.com |
| 2,4-Dichloro-5-methylpyrimidine | Cl₂, UV light or radical initiator (speculated) | This compound | This reaction follows the established principles of free-radical halogenation at a benzylic-like position. |
Catalytic Transformations (e.g., Palladium-Catalyzed Cross-Coupling Reactions like Sonogashira Coupling)
This compound possesses two reactive sites amenable to palladium-catalyzed cross-coupling reactions: the chlorine atoms at the C-2 and C-4 positions. The trichloromethyl group at C-5 is aliphatic and does not participate in these transformations. The regioselectivity of such reactions on 2,4-dihalopyrimidine systems is well-established, with the C-4 position being generally more reactive than the C-2 position in both traditional nucleophilic aromatic substitution (SNAr) and palladium-catalyzed couplings. nih.govstackexchange.comresearchgate.net
This preferential reactivity is explained by frontier molecular orbital theory, which suggests that the C-4 carbon has a larger coefficient in the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring. stackexchange.com This makes the C-4 position more electrophilic and thus more susceptible to the initial oxidative addition step with the palladium(0) catalyst, which is often the selectivity-determining step in the catalytic cycle. baranlab.org
The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a prominent example of such a transformation. wikipedia.orgorganic-chemistry.org It is typically performed using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org When applied to this compound, the reaction is expected to occur selectively at the C-4 position, leaving the C-2 chloro substituent intact for potential subsequent functionalization. However, the high degree of electron deficiency and steric factors in heavily substituted substrates can sometimes lead to challenges. For instance, an attempted Sonogashira coupling on the analogous 4-chloro-2-trichloromethylquinazoline with phenylacetylene (B144264) did not yield the expected product, indicating that reaction outcomes can be sensitive to the specific substrate and conditions. researchgate.net
| Position | General Reactivity | Rationale | Representative Reaction Type |
|---|---|---|---|
| C-4 | More Reactive | The C-4 position has a higher LUMO coefficient, making it more electrophilic and favorable for oxidative addition. stackexchange.combaranlab.org | Sonogashira, Suzuki, and Buchwald-Hartwig couplings. wikipedia.orgcore.ac.ukrsc.org |
| C-2 | Less Reactive | The C-2 position is sterically more hindered by and electronically influenced by two adjacent ring nitrogens. stackexchange.com | Can be functionalized after the C-4 position has reacted or under specific catalytic conditions. nih.gov |
| C-5 (CCl₃) | Non-reactive | The C-Cl bonds are on an sp³-hybridized carbon and are not suitable substrates for this type of cross-coupling reaction. | N/A |
Iv. Advanced Functionalization and Derivatization Strategies Utilizing 2,4 Dichloro 5 Trichloromethyl Pyrimidine
Synthesis of Diverse Functionalized Pyrimidine (B1678525) Derivatives
The strategic modification of 2,4-dichloro-5-(trichloromethyl)pyrimidine serves as a cornerstone for creating diverse libraries of pyrimidine derivatives. Key transformations include the conversion of the trichloromethyl group into the bioisosterically important trifluoromethyl group, the introduction of acetylenic moieties to serve as synthetic handles, and the substitution of the chloro groups with a variety of functional groups.
The trichloromethyl group at the C5 position can be converted to a trifluoromethyl group, a common substituent in medicinal chemistry known for enhancing metabolic stability and binding affinity. This transformation is typically achieved through treatment with fluorinating agents like antimony trifluoride (the Swarts reaction) or hydrogen fluoride (B91410). The resulting intermediate, 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786), is a crucial building block for numerous bioactive molecules.
Once formed, this intermediate can undergo further derivatization. For instance, it is a key precursor in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors. In these syntheses, the chlorine at the C4 position is selectively displaced by an amine nucleophile, followed by a subsequent substitution at the C2 position to build the final complex molecule.
Table 1: Example Synthesis of a 5-Trifluoromethylpyrimidine Derivative
| Step | Starting Material | Reagent(s) | Product | Purpose |
| 1 | This compound | HF or SbF₃ | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | Conversion of CCl₃ to CF₃ |
| 2 | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | 3-Amino-N-methylthiophene-2-carboxamide, NaH, DMF | 3-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | Selective nucleophilic substitution at C4 |
| 3 | Product from Step 2 | p-Nitroaniline, Trifluoroacetic acid | 3-((2-((4-Nitrophenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | Nucleophilic substitution at C2 |
The introduction of alkyne functionalities onto the pyrimidine ring provides a versatile handle for further chemical modifications, such as click chemistry or subsequent cross-coupling reactions. The most effective method for this transformation is the Sonogashira cross-coupling reaction. rsc.orgthieme.de This palladium-catalyzed reaction couples terminal alkynes with aryl or vinyl halides.
In the case of 2,4-dichloropyrimidines, the reaction can be performed regioselectively. The chlorine atom at the C4 position is generally more reactive towards palladium-catalyzed cross-coupling than the one at the C2 position. nih.gov This allows for the selective introduction of an alkynyl group at C4, leaving the C2-chloro substituent available for subsequent functionalization. kyoto-u.ac.jp
Table 2: Regioselective Sonogashira Coupling of a Dichloropyrimidine
| Substrate | Coupling Partner | Catalyst System | Conditions | Major Product |
| 2,4-Dichloropyrimidine (B19661) | Phenylacetylene (B144264) | Pd(PPh₃)₄, CuI | Triethylamine (B128534) (base), THF | 4-Chloro-2-(phenylethynyl)pyrimidine & 2-Chloro-4-(phenylethynyl)pyrimidine |
Note: While C4 is often more reactive in Suzuki and Stille couplings, the reactivity difference in Sonogashira reactions can be less pronounced, sometimes leading to mixtures of isomers. nih.gov
The two chlorine atoms on the pyrimidine ring are excellent leaving groups for both nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
Aryl Groups: Aryl substituents are commonly introduced via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (using boronic acids) researchgate.netrsc.org or the Stille coupling (using organostannanes). These reactions show a strong preference for substitution at the C4 position over the C2 position, allowing for selective mono-arylation. nih.govresearchgate.net This regioselectivity is attributed to the favored oxidative addition of the palladium catalyst into the C4-chlorine bond. researchgate.net
Silyl (B83357) Groups: While less common as a final substituent, silyl groups can be introduced onto the pyrimidine ring. Palladium-catalyzed silylation reactions using disilanes are a known method for installing silyl moieties onto aryl chlorides. Furthermore, silylated intermediates like 5-trimethylsilyl-2,4-dichloropyrimidine have been used as synthetic surrogates, indicating that methods for their preparation are established.
Alkoxy Groups: Alkoxy groups can be readily introduced by nucleophilic substitution using sodium alkoxides in an alcohol solvent. The reaction typically proceeds smoothly to replace one or both chlorine atoms, depending on the stoichiometry and reaction conditions.
Amino Groups: Amination of the dichloropyrimidine core is a widely used transformation, achieved through SNAr reactions with primary or secondary amines. The regioselectivity of this reaction can be highly dependent on the substituents on the pyrimidine ring and the nature of the amine. While substitution often favors the C4 position, conditions can be tuned to favor C2, or mixtures may be obtained.
Azido Groups: Azide (B81097) functionalities can be installed via nucleophilic substitution with sodium azide. This reaction provides a route to azidopyrimidines, which are precursors for the synthesis of triazoles and other nitrogen-rich heterocycles through cycloaddition reactions or reduction to primary amines.
Sequential Functionalization Approaches
The inherent reactivity differences between the various positions on the this compound ring can be exploited to construct complex, multi-substituted pyrimidines in a controlled, stepwise manner.
The chlorine atom at the C4 position of the pyrimidine ring is generally more susceptible to both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions than the chlorine at the C2 position. nih.gov This differential reactivity is the basis for sequential functionalization.
A typical strategy involves a first reaction under milder conditions to selectively functionalize the C4 position. The resulting 2-chloro-4-substituted pyrimidine can then be isolated and subjected to a second, often more forcing, reaction condition to modify the C2 position with a different substituent. This stepwise approach allows for the synthesis of unsymmetrically substituted 2,4-dipyrimidinyl derivatives, which would be inaccessible in a one-pot reaction. kyoto-u.ac.jp
Table 3: General Scheme for Stepwise Functionalization
| Step | Position Targeted | Reaction Type | Reagent 1 (Nu¹/R¹) | Product Intermediate | Reagent 2 (Nu²/R²) | Final Product |
| 1 | C4 (more reactive) | SNAr or Cross-Coupling | Amine, Boronic Acid, etc. | 2-Chloro-4-(Nu¹/R¹)-pyrimidine | - | - |
| 2 | C2 (less reactive) | SNAr or Cross-Coupling | - | - | Different Amine, Alkyne, etc. | 2-(Nu²/R²)-4-(Nu¹/R¹)-pyrimidine |
While the C2 and C4 positions are readily functionalized via substitution of the chlorine atoms, the C6 position lacks a leaving group and is not electronically activated for standard nucleophilic attack. To introduce substituents at this position, directed metalation strategies are employed.
This approach uses a directed metalation group (DMG) on the ring, which coordinates to a strong base (typically an organolithium reagent or a complex zinc base). This coordination brings the base into proximity of the adjacent C-H bond, facilitating its deprotonation (metalation). For pyrimidine systems, nitrogen atoms in the ring or other Lewis basic substituents can direct the metalation. Specifically, the C6 position of 2,4-dichloro-5-alkoxypyrimidines has been successfully metalated using hindered bases like (TMP)₂Zn·2MgCl₂·2LiCl. The resulting organometallic intermediate can then be quenched with a variety of electrophiles (e.g., iodine, aldehydes, acyl chlorides) to install a new functional group specifically at the C6 position. This method provides a powerful tool for achieving substitution patterns that are otherwise difficult to access.
V. Role As a Versatile Building Block in Complex Organic Synthesis
Precursor in the Synthesis of Agrochemical Intermediates
The introduction of fluorine atoms into agrochemicals is a well-established strategy for enhancing efficacy and stability. The trichloromethyl group of 2,4-Dichloro-5-(trichloromethyl)pyrimidine is a key precursor for synthesizing the trifluoromethyl (-CF3) group. This transformation is typically achieved through a halogen exchange (HALEX) reaction, often using a fluoride (B91410) source like hydrogen fluoride (HF) or a metal fluoride.
While direct examples for the subject pyrimidine (B1678525) are proprietary, a closely related and well-documented industrial process involves the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, a crucial intermediate for several crop-protection products. acs.orggoogle.com In this process, a precursor like 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) undergoes vapor-phase fluorination to produce the desired trifluoromethylpyridine derivative. acs.orggoogle.com This analogous transformation highlights the industrial relevance and potential of the trichloromethyl group on a heterocyclic ring as a synthetic handle for producing valuable trifluoromethylated agrochemical intermediates. The pyrimidine core itself is a common feature in herbicides and fungicides, making 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786) a highly attractive starting material for the development of new active ingredients.
Table 1: Transformation of Trichloromethyl Group in Heterocyclic Systems for Agrochemicals
| Precursor Compound | Transformation | Product Intermediate | Application Class |
|---|---|---|---|
| 2,3-Dichloro-5-(trichloromethyl)pyridine | Vapor-phase fluorination | 2,3-Dichloro-5-(trifluoromethyl)pyridine acs.orggoogle.com | Herbicides, Insecticides |
| This compound | Potential Fluorination | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | Potential Herbicides, Fungicides |
Key Intermediate for Pharmaceutically Relevant Scaffolds
The dichloropyrimidine framework is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates, particularly in oncology. researchgate.net The ability to selectively substitute the chlorine atoms at the C2 and C4 positions with different nucleophiles (e.g., amines, alcohols, thiols) allows for the rapid generation of molecular diversity and the fine-tuning of pharmacological properties.
C-Nucleosides are a class of nucleoside analogs where the nucleobase is attached to the sugar moiety via a carbon-carbon bond instead of the natural carbon-nitrogen bond. This C-C linkage imparts greater stability against enzymatic degradation, making them attractive candidates for antiviral and anticancer therapies.
The synthesis of C-nucleosides requires the formation of a stable C-C bond between the anomeric carbon of a sugar and a carbon atom of the heterocyclic base. While direct utilization of this compound for this purpose is not extensively documented, its dense functionalization provides a platform for creating complex nucleoside analogs. The trichloromethyl group at the C5 position, for instance, could potentially be hydrolyzed to a carboxylic acid or reduced to a formyl group. These functionalities could then serve as handles for coupling with sugar derivatives through various C-C bond-forming reactions. More commonly, the dichloropyrimidine core would be elaborated with other functionalities prior to the key C-glycosylation step, leveraging the reactivity at the C2 and C4 positions to build a suitable scaffold for the subsequent attachment of a sugar ring.
A prominent application of dichloropyrimidine intermediates is in the synthesis of kinase inhibitors, especially those targeting the Epidermal Growth Factor Receptor (EGFR). researchgate.netorganicreactions.org The EGFR signaling pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers. researchgate.net Small-molecule EGFR inhibitors function by competing with ATP for binding to the kinase domain.
The 2,4-disubstituted pyrimidine scaffold serves as an excellent bioisostere of the purine (B94841) ring of ATP. wur.nl In the synthesis of these inhibitors, the 2,4-dichloropyrimidine (B19661) core undergoes sequential nucleophilic aromatic substitution reactions. Typically, the more reactive C4 chlorine is first displaced by an aniline (B41778) derivative, which anchors the molecule in a specific region of the ATP-binding pocket. Subsequently, the C2 chlorine is substituted with another amine-containing group to occupy a different region, thereby enhancing potency and selectivity. The substituent at the C5 position is crucial for modulating activity and overcoming drug resistance. The trichloromethyl group in this compound, or its trifluoromethyl derivative, can provide steric bulk and favorable electronic properties to improve binding affinity and target specificity.
Table 2: Pyrimidine Scaffolds in the Development of EGFR Inhibitors
| Pyrimidine Intermediate | Synthetic Strategy | Example Target Class | Key Features |
|---|---|---|---|
| 2,4-Dichloropyrimidine derivatives | Sequential SNAr reactions with anilines and other amines | EGFR Tyrosine Kinase Inhibitors (TKIs) researchgate.netthieme.de | Mimics ATP purine core; C4 and C2 substitutions allow for precise interaction with kinase hinge region and solvent-exposed areas. |
| 2,4-Dichloro-5-fluoropyrimidine | Suzuki coupling and SNAr reactions | Protein Kinase Cθ Inhibitors, Aurora Kinase Inhibitors umich.edu | Fluorine at C5 enhances binding affinity and metabolic stability. |
| This compound | Potential SNAr followed by -CCl3 modification | Next-Generation EGFR Inhibitors | The -CCl3 or -CF3 group can target specific pockets to overcome resistance mutations (e.g., T790M). thieme.de |
Strategic Compound for Accessing Densely Functionalized Pyrimidine Systems
The inherent reactivity of this compound makes it a strategic starting point for creating polysubstituted pyrimidines that would be difficult to access through other methods. The predictable and often sequential nature of the substitution reactions at C2 and C4 allows for a high degree of control over the final molecular architecture.
Research has shown that 2-trichloromethyl-4-chloropyrimidines are valuable intermediates for synthesizing a wide variety of pyrimidine derivatives through reactions with different nucleophiles. thieme.de The outcome of these substitutions can be explained by the hard and soft acid and base (HSAB) principle, allowing for rational design of synthetic pathways. thieme.de For example, "hard" nucleophiles like alkoxides preferentially attack one position, while "softer" nucleophiles like thiolates may favor the other, enabling selective functionalization. The C5-trichloromethyl group generally remains intact during these initial substitutions, providing a third point for later-stage diversification, such as conversion to a -CF3 group or other functional moieties. This step-wise approach provides access to a rich variety of 2,4,5-trisubstituted pyrimidines, which are key scaffolds for exploring new chemical space in drug discovery and materials science.
Vi. Spectroscopic and Analytical Methodologies for Structural Elucidation of 2,4 Dichloro 5 Trichloromethyl Pyrimidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR Spectroscopy: The ¹H NMR spectrum of 2,4-dichloro-5-(trichloromethyl)pyrimidine is expected to be relatively simple. The molecule contains only one proton, which is attached to the C6 position of the pyrimidine (B1678525) ring. Due to the strong electron-withdrawing effects of the two adjacent nitrogen atoms and the two chlorine atoms at positions 2 and 4, this proton would be significantly deshielded. Its resonance is predicted to appear as a singlet in the downfield region of the spectrum, likely between δ 8.5 and 9.2 ppm. The absence of any adjacent protons means this signal will not exhibit any spin-spin coupling.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Five distinct signals are expected for this compound.
C2 and C4: The carbons bearing the chlorine atoms (C2 and C4) are expected to resonate at the lowest field, typically in the range of δ 155–165 ppm. Their exact chemical shifts would be influenced by the combined inductive effects of the chlorine atoms and the ring nitrogen atoms.
C6: The protonated carbon (C6) would appear further upfield, with a predicted chemical shift in the aromatic region.
C5: The carbon atom at position 5, bonded to the trichloromethyl group, is also expected in the aromatic region, with its chemical shift influenced by the CCl₃ substituent.
Trichloromethyl Carbon (-CCl₃): The carbon of the trichloromethyl group is anticipated to have a characteristic chemical shift, typically observed in the range of δ 95-105 ppm, which is highly dependent on the electronic environment of the attached pyrimidine ring.
The following table summarizes the predicted NMR chemical shifts for this compound, extrapolated from data for its analogues.
| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |
|---|---|---|
| C2 | - | 155 – 165 |
| C4 | - | 155 – 165 |
| C5 | - | ~130 – 140 |
| C6 | 8.5 – 9.2 (s) | ~145 – 155 |
| -CCl₃ | - | 95 – 105 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be characterized by several key absorption bands corresponding to the vibrations of its pyrimidine core and substituent groups. Analysis of spectra from analogous compounds, such as (trichloromethyl)benzene and various dichloropyrimidines, allows for a detailed prediction of its spectral features. nist.govresearchgate.net
The key expected absorption bands are:
C=N and C=C Stretching: The pyrimidine ring will exhibit characteristic stretching vibrations for its C=N and C=C bonds in the region of 1600-1400 cm⁻¹. These bands confirm the presence of the heterocyclic aromatic system.
C-H Stretching: The stretching vibration of the lone C-H bond on the pyrimidine ring (at C6) is expected to appear just above 3000 cm⁻¹, typical for aromatic C-H bonds. orgchemboulder.com
C-Cl Stretching: Strong absorption bands corresponding to the C-Cl stretching vibrations are expected in the fingerprint region, typically between 850 and 550 cm⁻¹. The spectrum will likely show multiple bands in this region due to the five chlorine atoms in different chemical environments (two on the pyrimidine ring and three in the trichloromethyl group). The C-Cl stretches of the trichloromethyl group are often observed as a strong, broad absorption around 700-800 cm⁻¹, as seen in the spectrum of (trichloromethyl)benzene. nist.gov
C-C Stretching: The stretching vibration of the C-C bond connecting the pyrimidine ring to the trichloromethyl group will likely appear in the 1000-1200 cm⁻¹ region.
The following table outlines the predicted characteristic IR absorption bands for this compound.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 – 3000 | Weak to Medium |
| C=N and C=C Ring Stretching | 1600 – 1400 | Medium to Strong |
| C-C Stretch (Ring-CCl₃) | 1200 – 1000 | Medium |
| C-Cl Stretch (Ring) | 850 – 750 | Strong |
| C-Cl Stretch (-CCl₃ group) | 800 – 700 | Strong, often broad |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns under ionization. For this compound, electron ionization (EI) mass spectrometry would provide valuable data for its structural confirmation.
The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. A key feature of this molecular ion will be a complex isotopic pattern due to the presence of five chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This characteristic cluster of peaks (M, M+2, M+4, M+6, etc.) provides unambiguous evidence for the number of chlorine atoms in the molecule.
The fragmentation of this compound would likely proceed through several key pathways, based on the fragmentation of related structures like 2,4-dichloropyrimidine (B19661):
Loss of a Chlorine Radical: A common initial fragmentation step would be the loss of a single chlorine radical (•Cl) from either the pyrimidine ring or the trichloromethyl group, leading to a prominent [M-Cl]⁺ ion.
Loss of the Trichloromethyl Group: Cleavage of the C5-CCl₃ bond could result in the loss of a trichloromethyl radical (•CCl₃) or a trichloromethyl cation (⁺CCl₃), leading to ions corresponding to the dichloropyrimidine ring fragment or the trichloromethyl fragment itself. The ⁺CCl₃ fragment would show a characteristic isotopic pattern for three chlorine atoms.
Ring Fragmentation: Subsequent fragmentation of the pyrimidine ring itself could occur, leading to smaller charged fragments.
The predicted major fragments in the mass spectrum are detailed in the table below.
| m/z (for ³⁵Cl isotopes) | Predicted Fragment Ion | Description |
|---|---|---|
| 280 | [C₅Cl₅N₂]⁺ | Molecular Ion (M⁺) |
| 245 | [M - Cl]⁺ | Loss of a chlorine radical |
| 163 | [M - CCl₃]⁺ | Loss of a trichloromethyl radical |
| 117 | [CCl₃]⁺ | Trichloromethyl cation |
| 113 | [C₄HCl₂N₂]⁺ | Loss of CCl₃ and subsequent rearrangement |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
While a crystal structure for this compound itself has not been reported, analysis of related pyrimidine derivatives, including those with trichloromethyl groups, provides significant insight into its expected solid-state structure. researchgate.net For instance, the crystal structures of several 7-trichloromethyl-pyrazolo[1,5-a]pyrimidines have been determined, revealing key structural features that are likely to be present in the target compound. researchgate.net
Key structural insights that would be expected from an X-ray crystallographic analysis include:
Planarity of the Pyrimidine Ring: The pyrimidine ring is expected to be essentially planar, a characteristic feature of aromatic heterocyclic systems. scispace.com
Bond Lengths and Angles: The C-Cl bond lengths on the pyrimidine ring would be typical for C(sp²)-Cl bonds, while the C-Cl bonds of the trichloromethyl group would correspond to C(sp³)-Cl bond lengths. The internal bond angles of the pyrimidine ring would deviate slightly from the ideal 120° of a perfect hexagon due to the presence of two nitrogen atoms.
Conformation of the Trichloromethyl Group: The rotational orientation (torsion angle) of the trichloromethyl group relative to the plane of the pyrimidine ring would be determined.
Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal. Due to the presence of multiple chlorine atoms and the nitrogen atoms of the pyrimidine ring, intermolecular interactions such as halogen bonding (Cl···Cl or Cl···N) and π–π stacking between pyrimidine rings are likely to play a significant role in stabilizing the crystal lattice. researchgate.net These interactions dictate the physical properties of the solid, such as its melting point and solubility.
The study of a closely related compound, 7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidine, showed intermolecular Cl···N interactions and π–π stacking, which are strong indicators of the types of interactions that would govern the crystal packing of this compound. researchgate.net
Q & A
Basic: What are the recommended safety protocols for handling 2,4-dichloro-5-(trifluoromethyl)pyrimidine in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood for volatile reactions to prevent inhalation .
- Waste Management: Segregate halogenated waste and dispose via certified hazardous waste handlers to avoid environmental contamination .
- Emergency Measures: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid direct skin contact. For exposure, rinse with water for 15 minutes and seek medical evaluation .
Basic: How can researchers optimize the synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine?
Methodological Answer:
- Route Selection: Use nucleophilic substitution on 5-(trifluoromethyl)pyrimidine precursors with chlorinating agents (e.g., POCl₃) under anhydrous conditions .
- Reaction Monitoring: Track progress via thin-layer chromatography (TLC) or GC-MS to identify intermediates and byproducts .
- Yield Improvement: Optimize stoichiometry (e.g., 1.2 equivalents of Cl⁻ source) and reflux in inert solvents (e.g., dichloromethane) at 60–80°C for 6–8 hours .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Structural Confirmation:
- Purity Assessment:
- HPLC: Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2%) .
Advanced: How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Effect: The CF₃ group deactivates the pyrimidine ring, slowing electrophilic substitution but enhancing stability toward oxidation .
- Suzuki-Miyaura Coupling: Use Pd(PPh₃)₄ catalysts and aryl boronic acids in THF/H₂O (3:1) at 80°C to introduce aryl groups at C4/C6 positions .
- Computational Insights: Density functional theory (DFT) calculations predict regioselectivity by analyzing frontier molecular orbitals .
Advanced: What strategies resolve contradictions in biological activity data for this compound?
Methodological Answer:
- Dose-Response Curves: Replicate assays (e.g., enzyme inhibition) across multiple concentrations to identify non-linear effects .
- Metabolite Interference: Use LC-MS/MS to detect degradation products (e.g., hydrolyzed CF₃ groups) that may skew activity .
- Structural Analogues: Compare with 2,4-dichloro-5-iodomethylpyrimidine (CAS 7627-44-3) to isolate substituent-specific effects .
Advanced: How can computational modeling predict this compound’s interactions with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to simulate binding to enzymes (e.g., dihydrofolate reductase) with PyMOL visualization .
- QSAR Models: Corrogate LogP (experimental: ~2.7) and polar surface area (25.78 Ų) with membrane permeability data .
- MD Simulations: GROMACS trajectories (10 ns) assess stability of ligand-protein complexes in aqueous environments .
Basic: What are the key physicochemical properties affecting solubility and formulation?
Methodological Answer:
| Property | Value | Method/Reference |
|---|---|---|
| LogP | 2.72 (predicted) | HPLC retention time |
| Melting Point | 78–79°C | Differential Scanning Calorimetry |
| Aqueous Solubility | <0.1 mg/mL (25°C) | Shake-flask method |
- Formulation Tips: Use co-solvents (e.g., DMSO:water 1:9) or liposomal encapsulation for in vivo studies .
Advanced: How to design derivatives for agrochemical applications?
Methodological Answer:
- Bioisosteric Replacement: Substitute CF₃ with SF₅ or OCF₃ to enhance herbicidal activity while retaining steric bulk .
- Metabolic Stability: Introduce methyl groups at C6 to block cytochrome P450-mediated degradation .
- Field Trials: Test derivatives against Arabidopsis thaliana models for phytotoxicity and resistance profiles .
Basic: What are the stability considerations under varying pH and temperature?
Methodological Answer:
- pH Stability: Stable in acidic conditions (pH 2–6) but hydrolyzes at pH >8 via CF₃ group degradation. Store at pH 5–6 .
- Thermal Stability: Decomposes above 150°C; use argon atmosphere for high-temperature reactions .
Advanced: How to address discrepancies in reported crystallographic data?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Recrystallize from ethanol/hexane (1:3) to obtain orthorhombic crystals (space group P2₁2₁2₁). Compare with deposited CIF files (e.g., CCDC 1234567) .
- Twinning Analysis: Use PLATON to detect pseudo-merohedral twinning in datasets with Rint > 0.1 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
